3-Cyclopentyl-1-phenylpropan-1-one
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Overview
Description
3-Cyclopentyl-1-phenylpropan-1-one is an organic compound with the molecular formula C14H18O It is a ketone that features a cyclopentyl group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Cyclopentyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound may be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: It can be utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Uniqueness: 3-Cyclopentyl-1-phenylpropan-1-one is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
28861-25-8 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-cyclopentyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H18O/c15-14(13-8-2-1-3-9-13)11-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2 |
InChI Key |
RMJDZUVCNGPWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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